Hydrogen-Bond Donor/Acceptor Topology Divergence Versus 5-Acetamido-1,3-dimethyluracil
The target compound (MW 213.19 g/mol, molecular formula C8H11N3O4) incorporates a primary hydroxyl that serves as both a hydrogen-bond donor and acceptor, whereas the closest analog 5-acetamido-1,3-dimethyluracil (CAS 16952-91-3, MW 197.19 g/mol, C8H11N3O3) lacks this functional group entirely. The hydroxyl increases the topological polar surface area (tPSA) and the hydrogen-bond donor count by one, directly affecting target engagement in environments where a specific H-bond interaction is pharmacophorically required. In the context of aldolase inhibitor design, glycolamide-bearing uracil derivatives exhibited distinct SAR trends driven by the hydroxy substituent, with CoMFA models achieving r² = 0.95 and q² = 0.80 [1].
| Evidence Dimension | Hydrogen-bond donor count / tPSA shift |
|---|---|
| Target Compound Data | H-bond donor count = 2; tPSA ≈ 95–100 Ų (estimated); logP ≈ -0.8 (estimated) |
| Comparator Or Baseline | 5-Acetamido-1,3-dimethyluracil: H-bond donor count = 1; tPSA ≈ 75–80 Ų (estimated); logP ≈ -0.2 (estimated) |
| Quantified Difference | Δ H-bond donor = +1; Δ tPSA ≈ +20–25 Ų; Δ logP ≈ -0.6 units (hydrophilicity shift) |
| Conditions | In silico property prediction; glycolamide SAR context from T. brucei aldolase CoMFA models |
Why This Matters
A single hydrogen-bond donor difference can shift IC50 values by >10-fold when the hydroxyl participates in a key binding interaction; procurement of the non-hydroxylated analog risks complete loss of activity in such pharmacophores.
- [1] Ferreira, L.G. et al. Structure-based drug design studies on a series of aldolase inhibitors. J. Braz. Chem. Soc., 2013, 24(2), 258–268. DOI: 10.5935/0103-5053.20130026. View Source
